Chemical and physical properties of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Chemical and physical properties of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
An In-depth Technical Guide to Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Introduction: A Molecule of Strategic Importance in Modern Chemistry
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- (CAS No. 33469-11-3) is a heterocyclic compound that stands at the intersection of several key motifs in medicinal chemistry and materials science. Its structure is a deliberate convergence of three distinct chemical entities: a benzonitrile group, a central imidazole ring, and a trifluoromethyl substituent. This unique combination makes it a molecule of significant interest for researchers and drug development professionals.
The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are frequently exploited in drug design to enhance metabolic stability, binding affinity, and cell permeability.[1][2] The benzonitrile moiety serves as a versatile synthetic handle and is a common feature in a variety of pharmacologically active agents, including inhibitors for enzymes like aromatase.[3] The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, where it often participates in crucial hydrogen bonding interactions with biological targets.[4]
This guide provides a comprehensive technical overview of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-, synthesizing its core chemical and physical properties with field-proven protocols for its analytical characterization. The insights herein are designed to empower researchers to effectively synthesize, purify, and utilize this valuable chemical building block in their discovery and development pipelines.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and predict key properties based on its structural components.
| Property | Value / Information | Source |
| IUPAC Name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | [5] |
| CAS Number | 33469-11-3 | [5][6] |
| Molecular Formula | C₁₁H₆F₃N₃ | [5][6][7] |
| Molecular Weight | 237.185 g/mol | [5] |
| SMILES | FC(F)(F)c1cnc([nH]1)-c1ccc(cc1)C#N | [5] |
| InChIKey | XKYKGKIPBXUMIK-UHFFFAOYSA-N | [5] |
| Predicted pKa | The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) of the imidazole N-H proton compared to unsubstituted imidazole.[8][9][10] | N/A |
| Predicted Solubility | Likely to exhibit low solubility in water and good solubility in organic solvents such as DMSO, DMF, and methanol. The trifluoromethyl group generally increases lipophilicity.[2] | N/A |
| Appearance | Expected to be a solid at room temperature, likely a white to off-white powder, typical for similar aromatic heterocyclic compounds. | N/A |
Section 2: Synthesis and Reactivity Profile
While a specific, scaled-up synthesis for this compound is not publicly documented, a plausible and efficient route can be designed based on established methods for imidazole synthesis. A common and robust approach is the condensation reaction between an α-halo-ketone and an amidine.
A logical retrosynthetic analysis suggests a pathway involving the reaction of 4-cyanobenzamidine with a trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone. This approach provides a direct and high-yielding route to the desired heterocyclic core.
Reactivity Insights:
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Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, reduced to a primary amine, or converted to a tetrazole ring, opening pathways to diverse analogs.
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Imidazole Ring: The N-H proton is acidic and can be deprotonated to form an anion, which can then be alkylated or acylated to introduce substituents at the N-1 position.
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Aromatic Rings: Both the benzonitrile and imidazole rings are relatively electron-deficient due to the electron-withdrawing nature of the nitrile and trifluoromethyl groups, making them less susceptible to electrophilic aromatic substitution.
Section 3: Protocols for Analytical Characterization
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of a compound intended for research or development. The following protocols represent a self-validating system for the comprehensive analysis of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Causality: HPLC is the gold standard for determining the purity of a small molecule by separating it from starting materials, byproducts, and degradants. A C18 reversed-phase column is chosen for its versatility in retaining moderately polar to nonpolar aromatic compounds.
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Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 10% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
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Mass Spectrometry (MS) for Molecular Weight Verification
-
Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z), which is essential for confirming the molecular weight and, by extension, the molecular formula of the synthesized compound.
-
Step-by-Step Protocol:
-
Sample Preparation: Use the diluted solution prepared for HPLC analysis.
-
Instrumentation and Conditions (LC-MS with ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): Flow at 10 L/min, Temperature at 300 °C.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₁₁H₆F₃N₃, the expected monoisotopic mass is 237.05, so the target m/z is ~238.06.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's carbon-hydrogen framework and the presence of the key trifluoromethyl group. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of compounds and its high boiling point.
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Expected Signals: Look for signals in the aromatic region (7.5-8.5 ppm) corresponding to the four protons of the benzonitrile ring (likely two doublets) and the proton on the imidazole ring. A broad singlet at a higher chemical shift (>12 ppm) is expected for the N-H proton.
-
-
¹³C NMR Acquisition:
-
Expected Signals: Expect ~11 distinct signals, including those for the nitrile carbon (~118 ppm), the CF₃ carbon (a quartet due to C-F coupling, ~120 ppm), and other aromatic and imidazole carbons.
-
-
¹⁹F NMR Acquisition:
-
Expected Signals: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will provide information about the electronic environment.
-
-
Section 4: Safety, Handling, and Storage
-
Hazard Identification:
-
Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[12]
-
May cause skin and serious eye irritation.
-
-
Handling Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[13]
-
Hygiene: Avoid ingestion and inhalation.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.[11]
-
References
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- Chemical Properties of Benzonitrile, 4-(trifluoromethyl)- (CAS 455-18-5) - Cheméo.
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur
- CAS 33469-11-3 Benzonitrile, 4-[5-(trifluoroMethyl)-1H-iMidazol-2-yl]-.
- 4-[5-(TRIFLUOROMETHYL)
- Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation | ACS C
- Unlocking Pharmaceutical Potential: The Role of 4-(Trifluoromethyl)benzonitrile in Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
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- 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile - Sigma-Aldrich.
- An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)
- Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Applic
- 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC.
- 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem.
- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google P
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